ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazopyrimidine class. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The imidazo[1,5-a]pyrimidine core is a structural analog of purine bases, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process . Additionally, selective hydrogenation using H2 over Pd/C can be employed to obtain specific derivatives of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Selective hydrogenation using H2 over Pd/C can reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield dihydro derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,5-a]pyrimidine core.
Scientific Research Applications
Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing its inhibitory effects on neurotransmission . As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl 1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds such as:
Imidazo[1,5-a]pyridine: Shares a similar core structure but differs in its biological activity and applications.
Pyrazolo[1,5-a]pyrimidine: Another fused-ring heterocycle with distinct chemical properties and uses.
Imidazo[1,2-a]pyrimidine:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical properties and diverse applications.
Properties
IUPAC Name |
ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-14-9(13)7-3-11-8-4-10-6-12(8)5-7/h4-6,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWQQPJUGFOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=NC=C2NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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